2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with two chlorine atoms at positions 2 and 3. The carboxamide group at position 3 links to a 1,3-dioxoisoindol-5-yl moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-9-4-8(10(15)21-9)13(20)16-5-1-2-6-7(3-5)12(19)17-11(6)18/h1-4H,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSRDHNHZFWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it is likely to interact with its targets in a manner similar to other indole derivatives. Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound would have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide are not fully understood yet. It is known that indole derivatives, which this compound is a part of, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Cellular Effects
The cellular effects of this compound are currently under investigation. Given the broad spectrum of biological activities associated with indole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and associated case studies.
Chemical Structure and Properties
The molecular formula for this compound can be broken down into its key components:
- Dichloro group : Enhances biological activity by increasing lipophilicity.
- Dioxoisoindole moiety : Known for its role in various biological applications.
- Thiophene ring : Contributes to the stability and reactivity of the compound.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₂O₃S |
| Molecular Weight | 327.17 g/mol |
| Key Functional Groups | Amide, Dioxo, Thiophene |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of proliferation in breast and lung cancer cell lines.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound.
Case Study: Breast Cancer Cell Lines
A study evaluating the compound's effects on MCF-7 breast cancer cells reported:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of caspase pathways leading to apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in activated macrophages.
- Mechanistic Insights : It was found to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
Antimicrobial Activity
Preliminary tests indicate that this compound possesses antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.
- Targeting Specific Enzymes : Inhibits enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Core : Thiophene ring with carboxamide substituent.
- Substituents :
- 2,5-Dichloro groups (electron-withdrawing, enhancing electrophilicity).
- 1,3-Dioxoisoindol-5-yl group (aromatic, planar structure with electron-deficient character).
Analog 1: 3-Chloro-N-Phenyl-Phthalimide (Fig. 1, )
- Core : Phthalimide (isoindole-1,3-dione).
- Substituents :
- 3-Chloro group (moderate electron-withdrawing effect).
- N-Phenyl group (electron-rich, bulky substituent).
Key Differences :
- The target compound’s thiophene core introduces sulfur-based conjugation, contrasting with the phthalimide’s oxygen-dominated aromatic system.
- The dioxoisoindolyl group in the target compound replaces the phenyl group in 3-chloro-N-phenyl-phthalimide, altering solubility and intermolecular interactions.
Physicochemical Properties
Target Compound :
- Potential use as a monomer for conductive polymers due to thiophene’s π-conjugation and chlorine’s electron-withdrawing effects.
- The dioxoisoindolyl group may facilitate coordination with metal catalysts in cross-coupling reactions.
Analog 1 :
- Used in synthesizing polyimides and dianhydride monomers for high-performance polymers .
- The phenyl group enhances thermal stability, while chlorine aids in regioselective polymerization.
Computational and Experimental Insights
Computational Predictions
Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., Becke’s hybrid functionals ), are critical for predicting electronic properties of similar compounds. For the target compound:
- The thiophene-carboxamide moiety likely exhibits a lower HOMO-LUMO gap compared to phthalimide analogs, enhancing charge transport in polymeric materials.
Structural Characterization
Crystallographic tools like SHELX and ORTEP-3 are routinely employed to resolve molecular geometries of such compounds. For example:
- The planarity of the dioxoisoindolyl group in the target compound could be confirmed via X-ray diffraction, analogous to phthalimide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
